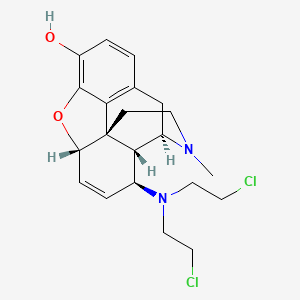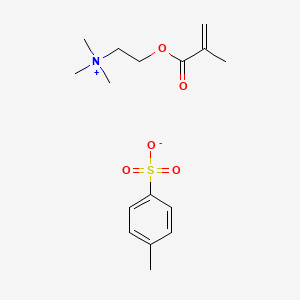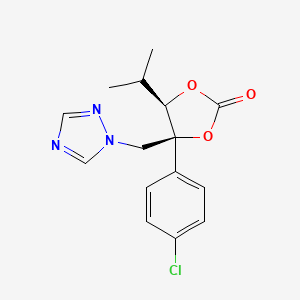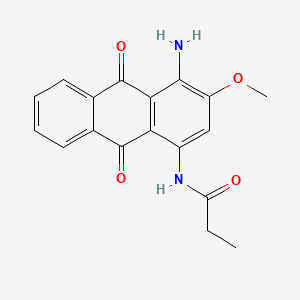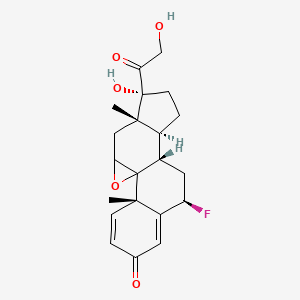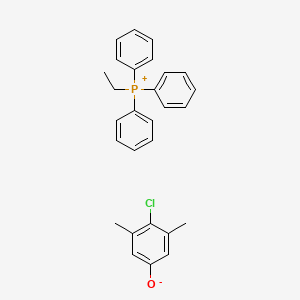
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium is a chemical compound with the molecular formula C28H28ClOP. It is a salt formed from the combination of 4-chloro-3,5-dimethylphenolate and ethyl(triphenyl)phosphanium. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl(triphenyl)phosphonium chloride. The reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of substituted phenolates .
Aplicaciones Científicas De Investigación
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Medicine: It is being explored for its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar chemical properties.
Ethyl(triphenyl)phosphonium chloride: Another related compound used in similar applications.
Uniqueness
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium is unique due to its combined properties of both 4-chloro-3,5-dimethylphenolate and ethyl(triphenyl)phosphanium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propiedades
Número CAS |
93840-99-4 |
|---|---|
Fórmula molecular |
C28H28ClOP |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C8H9ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5-3-7(10)4-6(2)8(5)9/h3-17H,2H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |
Clave InChI |
SXROBFNIJFOYQT-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1Cl)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
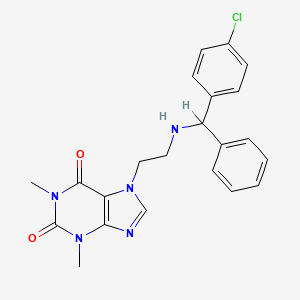
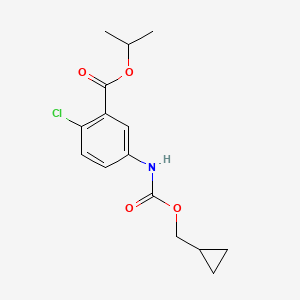

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)
